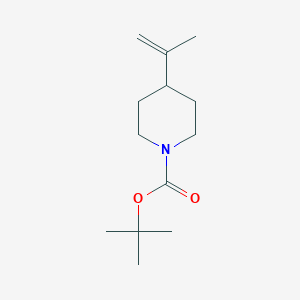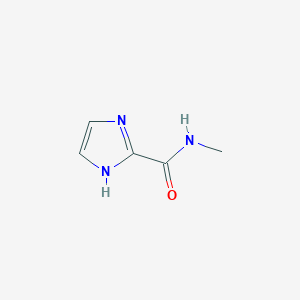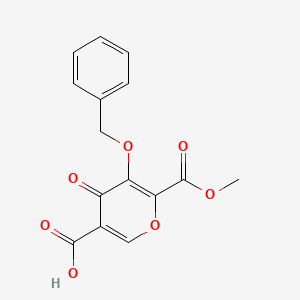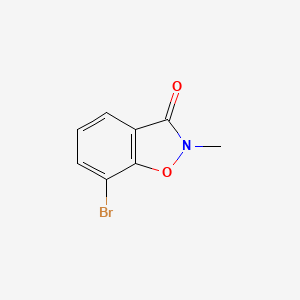![molecular formula C19H18N2O4 B13983291 benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate CAS No. 17415-87-1](/img/structure/B13983291.png)
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a benzyl group, a carbamate linkage, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Carbamate Formation: The isoindoline-1,3-dione intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate has several applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the development of new therapeutic agents due to its stable heterocyclic structure.
Agriculture: Derivatives of this compound are explored as potential herbicides.
Materials Science: It is used in the synthesis of colorants, dyes, and polymer additives.
Organic Synthesis: The compound is a versatile reagent in organic synthesis, facilitating the construction of complex molecules.
Wirkmechanismus
The specific mechanism of action for benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate depends on its application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and aromatic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Benzyl carbamates: Compounds with a benzyl carbamate linkage are structurally related and can undergo similar chemical reactions.
Uniqueness
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is unique due to the combination of the isoindoline-1,3-dione moiety and the benzyl carbamate linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
17415-87-1 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |
InChI |
InChI=1S/C19H18N2O4/c22-17-15-9-4-5-10-16(15)18(23)21(17)12-6-11-20-19(24)25-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,20,24) |
InChI-Schlüssel |
MFCVVYZLWCGOLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)

![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)


![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)

